5-溴-2-(1H-1,2,3,4-四唑-5-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

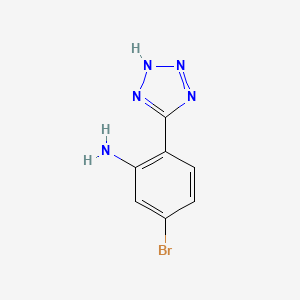

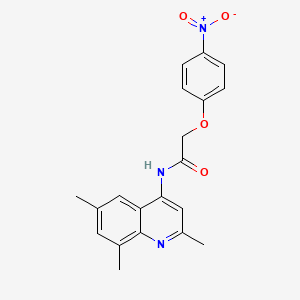

5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is a compound that can be presumed to have been derived from the selective bromination of aniline derivatives and subsequent reactions with tetrazole-containing compounds. The structure of this compound suggests that it contains a bromine atom attached to the aniline ring and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms.

Synthesis Analysis

The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline likely involves the selective monobromination of aniline derivatives. According to the first paper, aniline can be selectively brominated using molecular bromine adsorbed on zeolite 5A in carbon tetrachloride, which yields monobromoanilines . This method could potentially be applied to synthesize the bromoaniline portion of the target compound. The tetrazole moiety could be introduced through reactions with substituted 2-alkyl-2H-tetrazol-5-ylhydrazones, as described in the second paper, although the specific reaction pathway to the target compound is not detailed .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline would consist of a bromine atom ortho to the aniline amino group, and a tetrazole ring likely attached at the para position relative to the amino group. The tetrazole ring is a heterocyclic aromatic ring, which is known for its high nitrogen content and potential for hydrogen bonding due to the presence of multiple nitrogen atoms.

Chemical Reactions Analysis

The chemical reactivity of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline would be influenced by both the bromine atom and the tetrazole ring. The bromine atom could undergo further substitution reactions, while the tetrazole ring could participate in nucleophilic attacks or act as a ligand in coordination chemistry. The second paper suggests that tetrazolylhydrazones can react with electrophilic reagents, leading to the formation of azocarbonium ions and subsequent nucleophilic ring closure, which could be relevant to the synthesis or further reactions of the target compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline are not detailed in the provided papers, we can infer that the presence of the bromine atom would increase the molecular weight and potentially affect the compound's boiling point and density. The tetrazole ring could contribute to the compound's acidity, stability, and hydrogen bonding capability. The compound's solubility in various solvents would be influenced by the polar nature of the tetrazole ring and the presence of the amino group.

科学研究应用

光物理和电子性质

5-溴-2-(1H-1,2,3,4-四唑-5-基)苯胺及其衍生物的光物理和电子性质已被探索。Stagni 等人 (2008) 的一项研究调查了含有四唑酸盐螯合配体的异配单核环金属化双(苯基吡啶)铱(III)配合物,包括衍生自 5-溴-2-(1H-四唑-5-基)吡啶的含溴物种。这项研究强调了此类配合物在有机发光器件和发光电化学电池中的潜力,因为它们具有广泛的氧化还原和发光特性 (Stagni 等人,2008)。

配合物的合成

在复杂有机化合物的合成中,5-溴-2-(1H-1,2,3,4-四唑-5-基)苯胺衍生物已被用作关键中间体。Richey 和 Yu (2009) 描述了一种选择性核激素受体调节剂的合成,其中含溴衍生物起着至关重要的作用 (Richey 和 Yu,2009)。

抗菌和生物学评价

Akram 等人 (2019) 的一项研究合成了磺胺衍生物(包括 4-溴-N-(1H-四唑-5-基)苯磺酰胺)并评估了它们的生物学特性,显示出显着的抗菌活性。这项研究表明这些化合物在开发新的抗菌剂中具有潜在的应用 (Akram 等人,2019)。

光致发光应用

含溴四唑基衍生物已因其在光致发光应用中的潜力而受到研究。Vezzu 等人 (2010) 研究了含有苯胺衍生物(包括溴代取代的衍生物)的环金属化铂(II)配合物,显示出有机发光二极管 (OLED) 的有希望的结果,具有独特的发射特性 (Vezzu 等人,2010)。

安全和危害

The safety information for “5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Tetrazole derivatives, which this compound is a part of, have been reported to interact with various biological targets . They are known to inhibit enzymes and receptors such as the vascular endothelial growth factor receptor and the epidermal growth factor receptor, which play crucial roles in disease progression .

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar) driven medicinal chemistry analogue syntheses . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids, forming hydrogen bonds and exhibiting similar electronic properties.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by tetrazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (22603300) and LogP (102420) suggest that it may have suitable properties for bioavailability .

Result of Action

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it can be inferred that this compound may have similar effects.

Action Environment

It is known that the compound shows good thermal stability up to 300 °c and chemical stability in both acidic (ph = 2) and basic (ph = 12) aqueous solutions . This suggests that the compound’s action may be relatively stable across a range of environmental conditions.

属性

IUPAC Name |

5-bromo-2-(2H-tetrazol-5-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN5/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEIQHWWPPEPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |

CAS RN |

1415994-57-8 |

Source

|

| Record name | 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3010444.png)

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

![2-amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3010464.png)